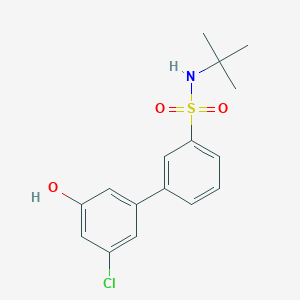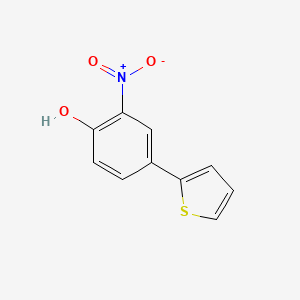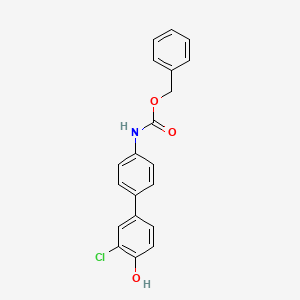
5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% (5-t-BSCP) is a chemical compound with a wide range of applications in scientific research and laboratory experiments. It is an organic compound with a molecular formula of C13H15ClNO2S and a molecular weight of 287.8 g/mol. 5-t-BSCP has been used in a variety of research areas, including organic synthesis, material science, and biochemistry. In
Wissenschaftliche Forschungsanwendungen
5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% has been used in a variety of scientific research applications, including organic synthesis, material science, and biochemistry. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It has also been used as a catalyst in the synthesis of polymers and nanomaterials. In biochemistry, 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% has been used as a reagent in the synthesis of peptides.
Wirkmechanismus
The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% is based on its ability to form covalent bonds with other molecules. It can react with a variety of compounds, including amines, alcohols, and carboxylic acids. When 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% reacts with a compound, it forms a covalent bond between the sulfur atom of the t-butylsulfamoyl group and the functional group of the target compound. This covalent bond is then broken, resulting in the formation of a new compound.
Biochemical and Physiological Effects
5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% has been used in a variety of biochemical and physiological experiments. It has been used as a reagent in the synthesis of peptides and proteins, as well as in the study of enzyme kinetics and the regulation of gene expression. It has also been used in the study of the effects of drugs on the body, as well as in the study of signal transduction pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it can be used in a variety of reactions. Additionally, it is a relatively stable compound, and it is not highly toxic. However, there are some limitations to the use of 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% in laboratory experiments. It can be difficult to control the reaction conditions, and the reaction may be slow or incomplete. Additionally, it is not soluble in water, and it may react with other compounds in the reaction mixture.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% in scientific research and laboratory experiments. It could be used in the synthesis of new pharmaceuticals and agrochemicals, as well as in the development of new materials and nanomaterials. Additionally, it could be used in the study of enzyme kinetics and signal transduction pathways, as well as in the study of the effects of drugs on the body. Finally, it could be used in the development of new methods for the synthesis of peptides and proteins.
Synthesemethoden
5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with t-butylsulfonyl chloride, followed by the condensation of the resulting 3-t-butylsulfamoylphenyl chloride with hydroxylamine hydrochloride. The reaction scheme is as follows:
3-Chloroaniline + t-Butylsulfonyl Chloride → 3-t-Butylsulfamoylphenyl Chloride
3-t-Butylsulfamoylphenyl Chloride + Hydroxylamine Hydrochloride → 5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol, 95%
Eigenschaften
IUPAC Name |
N-tert-butyl-3-(3-chloro-5-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-16(2,3)18-22(20,21)15-6-4-5-11(9-15)12-7-13(17)10-14(19)8-12/h4-10,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMVQNFVUFOABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-t-Butylsulfamoylphenyl)-3-chlorophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)

![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)
![3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382364.png)


![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)
![3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382390.png)

![2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382411.png)

